molecular formula C16H12ClN5 B2872514 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine CAS No. 339279-61-7

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine

Cat. No.: B2872514
CAS No.: 339279-61-7
M. Wt: 309.76
InChI Key: IYSNZQJZBZZHRV-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine is a synthetic organic compound with the molecular formula C16H12ClN5. It is known for its unique structure, which includes a diazenyl group (-N=N-) linking a chlorophenyl and a phenyl group to a pyrimidinamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine typically involves the diazotization of 2-chloroaniline followed by coupling with 4-phenyl-2-pyrimidinamine. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, which then reacts with the pyrimidinamine derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and chlorophenyl substitution make it a versatile compound for various applications .

Properties

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-4-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5/c17-12-8-4-5-9-13(12)21-22-14-10-19-16(18)20-15(14)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNZQJZBZZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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